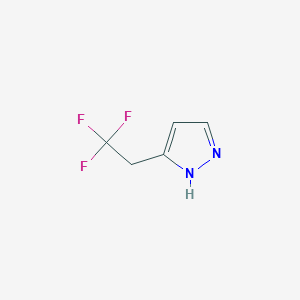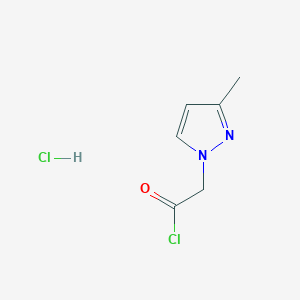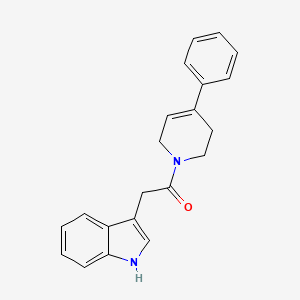
3-(2,2,2-trifluoroethyl)-1H-pyrazole
説明
“3-(2,2,2-trifluoroethyl)-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a trifluoroethyl group, which is a type of alkyl group that contains three fluorine atoms .
Synthesis Analysis
While specific synthesis methods for “3-(2,2,2-trifluoroethyl)-1H-pyrazole” are not available, similar compounds are often synthesized through reactions involving trifluoroethanol or other trifluoroethyl-containing compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using methods such as electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .
Chemical Reactions Analysis
Trifluoroethyl compounds are known to participate in various chemical reactions. For example, they have been used in the trifluoroethylation of indoles . Pyrazoles can also participate in a variety of reactions, including cycloaddition reactions .
Physical And Chemical Properties Analysis
Trifluoroethyl compounds often exhibit unique properties due to the presence of the trifluoroethyl group. For example, 2,2,2-trifluoroethanol exhibits properties such as high density, low volatility, and high oxidative stability .
科学的研究の応用
Fluorescent Diblock Copolymers
This compound can be used in the synthesis of fluorescent diblock copolymers. These polymers are responsive to carbon dioxide (CO2) and oxygen (O2), making them useful in various applications such as controlled drug release, fluorescent probes, and biological stents .
Drug Delivery Systems
The CO2/O2 dual-responsive properties of these polymers make them ideal for use in drug delivery systems. The polymers can form and reverse micelles in response to the introduction of CO2 and O2, which can be used for controlled drug release .
Fluorescent Probes
The luminescent properties of these polymers can be used to create fluorescent probes. These probes can be used in various fields, including biology and chemistry, to detect and measure the presence of specific substances .
Biological Stents
The biocompatibility and membrane permeability of CO2/O2 dual-responsive polymers make them suitable for use in biological stents. These stents can be used in various medical applications, including the treatment of vascular diseases .
Trifluoroethylation of Indoles
“3-(2,2,2-trifluoroethyl)-1H-pyrazole” can be used in the trifluoroethylation of indoles. This process involves the introduction of a trifluoroethyl group to the indole molecule, which can be used to create new compounds with unique properties .
将来の方向性
作用機序
Target of Action
Similar compounds such as 1,1,1,3,3,3-hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-ol have been found to target the oxysterols receptor lxr-beta .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target, thereby affecting its function .
Biochemical Pathways
Similar compounds have been shown to influence pathways related to the oxysterols receptor lxr-beta
Pharmacokinetics
Similar compounds such as lgd-3303 have been studied, and it was found that the compound has potent activity on levator ani muscle but is a partial agonist on the preputial gland and ventral prostate . More research is needed to understand the pharmacokinetics of 3-(2,2,2-trifluoroethyl)-1H-pyrazole.
Result of Action
Based on the known targets of similar compounds, it can be inferred that the compound may have effects on cellular processes regulated by the oxysterols receptor lxr-beta .
特性
IUPAC Name |
5-(2,2,2-trifluoroethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c6-5(7,8)3-4-1-2-9-10-4/h1-2H,3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVILCKXIARCDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619516.png)
![tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619523.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]acetamide](/img/structure/B6619556.png)



![ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6619584.png)
![N-[2-(diethylamino)ethyl]-5-{[(3Z)-5-[(1E)-2-(4-fluorobenzenesulfonyl)ethenyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6619587.png)

